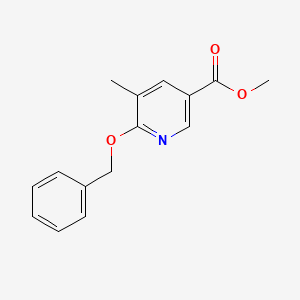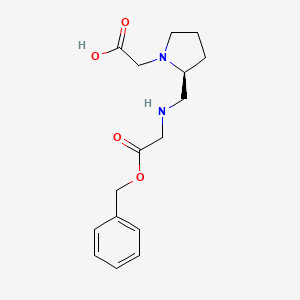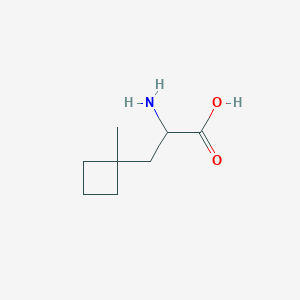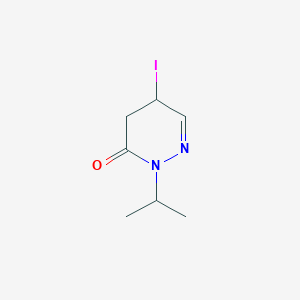
(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-benzyloxy-1-propanol.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a suitable protecting group, such as a benzyl group.
Formation of Amine: The protected intermediate is then subjected to reductive amination with an appropriate amine source, such as ethylamine, under reducing conditions.
Deprotection: The protecting group is removed to yield the desired (1R,2S)-2-Benzyloxy-1-ethylpropylamine.
Formation of Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential therapeutic effects and pharmacological properties.
Industrial Applications: It is used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Benzyloxy-1-propanol: A precursor in the synthesis of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride.
(1R,2S)-2-Benzyloxy-1-ethylamine: A structurally similar compound with different functional groups.
(1R,2S)-2-Benzyloxy-1-ethylpropylamine: The free amine form of the hydrochloride salt.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both benzyloxy and ethylamine functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
1356090-14-6 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
(2S,3R)-2-phenylmethoxypentan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,13H2,1-2H3;1H/t10-,12+;/m0./s1 |
Clave InChI |
TWKAHTTZIQTUIN-XOZOLZJESA-N |
SMILES isomérico |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)N.Cl |
SMILES canónico |
CCC(C(C)OCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




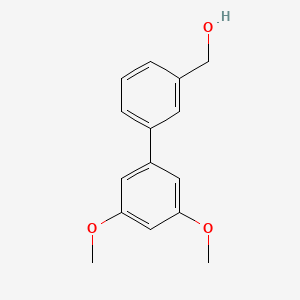

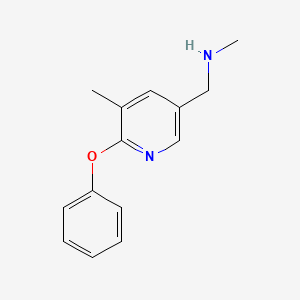
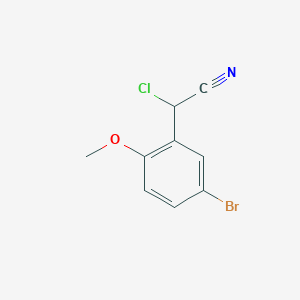
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
